BenchChemオンラインストアへようこそ!

2-methanesulfonyl-N-(1,3-thiazol-2-yl)benzamide

Oncogenic Smoothened Hedgehog Signaling Drug Resistance

SANT-1 is a critical Smo antagonist for Hedgehog research, uniquely effective against vismodegib-resistant D473G and oncogenic Smo mutants. Its allosteric binding mode and superior potency ensure reproducible pathway inhibition. Essential for overcoming clinical resistance in cancer models.

Molecular Formula C11H10N2O3S2
Molecular Weight 282.33
CAS No. 896369-24-7
Cat. No. B2449266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methanesulfonyl-N-(1,3-thiazol-2-yl)benzamide
CAS896369-24-7
Molecular FormulaC11H10N2O3S2
Molecular Weight282.33
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC=CS2
InChIInChI=1S/C11H10N2O3S2/c1-18(15,16)9-5-3-2-4-8(9)10(14)13-11-12-6-7-17-11/h2-7H,1H3,(H,12,13,14)
InChIKeyKVZZKFOENGATGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methanesulfonyl-N-(1,3-thiazol-2-yl)benzamide (SANT-1): A Potent and Reference Smoothened Antagonist for Hedgehog Pathway Research


2-Methanesulfonyl-N-(1,3-thiazol-2-yl)benzamide, commonly referred to by its synonym SANT-1 (CAS 304909-07-7; also cataloged as CAS 896369-24-7), is a small-molecule antagonist of the Smoothened (Smo) receptor. It acts as a potent, cell-permeable inhibitor of the Sonic Hedgehog (Shh) signaling pathway, which is critically involved in embryonic development, stem cell fate determination, and tumorigenesis [1]. SANT-1 was originally discovered through a high-throughput screen of ~10,000 heterocyclic compounds for its ability to suppress Shh-mediated transcriptional activation [2]. It is widely employed as a chemical probe to interrogate canonical and non-canonical Hedgehog signaling in cellular models.

Why 2-Methanesulfonyl-N-(1,3-thiazol-2-yl)benzamide (SANT-1) Cannot Be Readily Substituted in Smo Antagonist Research


Although several Smoothened (Smo) antagonists exist, they exhibit markedly different pharmacological profiles with respect to target engagement, mutant receptor sensitivity, and non-competitive binding behavior. For instance, the clinically used antagonist vismodegib (GDC-0449) loses potency against the common D473G resistance mutation, whereas SANT-1 remains fully efficacious [1]. Additionally, the natural product cyclopamine demonstrates significantly reduced activity against oncogenic Smo mutants compared to the wild-type receptor, while SANT-1 maintains equipotent inhibition in both contexts [2]. Furthermore, SANT-1 displays an allosteric or non-competitive binding mode relative to the cyclopamine binding site, resulting in a distinct inhibitory profile on Smo trafficking and signal transduction that cannot be replicated by simple orthosteric antagonists [3]. These critical functional differences preclude generic substitution of SANT-1 with other in-class Smo antagonists without risking significant experimental variability and misinterpretation of pathway-specific effects.

Quantitative Differentiation Guide: 2-Methanesulfonyl-N-(1,3-thiazol-2-yl)benzamide (SANT-1) Performance Metrics and Comparator Data


Equipotent Inhibition of Wild-Type and Oncogenic Smoothened (Smo) vs. Cyclopamine

SANT-1 inhibits both wild-type Smo and the oncogenic SmoA1 mutant with equal potency, a feature not shared by the natural product antagonist cyclopamine. In the SmoA1-LIGHT2 reporter assay, SANT-1 achieves an IC50 of 30 nM, whereas cyclopamine's inhibitory activity is markedly diminished against this mutant relative to wild-type Smo [1]. This equipotent inhibition profile is critical for studies involving constitutively active Smo mutants and for avoiding pathway-specific artifacts in Hedgehog-dependent models.

Oncogenic Smoothened Hedgehog Signaling Drug Resistance SmoA1 Mutant

Superior Antagonism of SAG-Induced Pathway Activation vs. Other SANT Analogs

SANT-1 demonstrates the most potent functional antagonism of SAG (Smoothened agonist)-induced Hedgehog pathway activation among the four SANT compounds characterized in the original screen. In a Shh-LIGHT2 reporter assay measuring SAG dose-response curves in the presence of a fixed antagonist concentration, 100 nM SANT-1 induced a substantially greater rightward shift in the SAG EC50 than 150 nM SANT-2, 500 nM SANT-3, or 1 µM SANT-4 [1]. This indicates that SANT-1 provides the highest degree of pathway suppression per unit concentration among this chemotype series.

SAG (Smoothened Agonist) SANT Analogs Luciferase Reporter Functional Antagonism

Resilience to Vismodegib-Resistance Mutation D473G vs. Clinically-Used Smo Antagonists

SANT-1 retains full inhibitory potency against Smoothened receptors harboring the D473G resistance mutation, which arises in patients following vismodegib (GDC-0449) treatment. While vismodegib's binding affinity decreases by approximately 1.64 log units (from 8.32 to 6.68) against the E518A mutant (analogous to human D473G), SANT-1's potency and maximal inhibitory effect remain unaffected by this mutation [1][2]. This mutation-agnostic efficacy makes SANT-1 an essential reference antagonist for studying resistance mechanisms and screening next-generation inhibitors.

Vismodegib Resistance D473G Mutation Smoothened Chemoresistance

Non-Competitive Binding Mode Relative to Cyclopamine: Implications for Functional Profiling

SANT-1 does not compete directly for the cyclopamine binding site on Smoothened, as evidenced by its inability to completely displace BODIPY-cyclopamine binding to background levels. In competitive binding assays using Smo-expressing COS-1 cells, SANT-1 (at concentrations up to 10 µM) only partially reduces BODIPY-cyclopamine signal, in contrast to KAAD-cyclopamine, which fully displaces the probe [1]. This suggests SANT-1 binds to an allosteric or overlapping but non-identical site, altering Smo conformation and cyclopamine affinity without occupying the orthosteric pocket. This distinct binding pharmacology underlies SANT-1's differential effects on Smo trafficking to primary cilia compared to cyclopamine and jervine [2].

Allosteric Antagonism BODIPY-Cyclopamine Binding Kinetics Smo Trafficking

Optimal Scientific and Industrial Application Scenarios for 2-Methanesulfonyl-N-(1,3-thiazol-2-yl)benzamide (SANT-1)


Validating Oncogenic Smoothened Mutant Models

SANT-1 is the antagonist of choice for experiments utilizing cell lines or in vivo models expressing oncogenic Smo mutants (e.g., SmoA1, SmoM2). Unlike cyclopamine, which shows reduced efficacy against these mutants, SANT-1 maintains equipotent inhibition (IC50 = 30 nM in SmoA1-LIGHT2) [1]. This ensures that observed Hedgehog pathway suppression is not confounded by compound-specific mutant insensitivity. Applications include functional validation of patient-derived Smo mutations, characterization of engineered mutant cell lines, and mechanistic studies of constitutive Hedgehog activation in cancer.

Investigating Vismodegib Resistance Mechanisms

SANT-1 serves as an essential reference compound in studies aimed at understanding and overcoming clinical resistance to Smoothened inhibitors. Its full retention of potency against the vismodegib-resistant D473G mutant [2] makes it an ideal 'resistance-agnostic' control. This allows researchers to determine whether a novel compound's failure to inhibit a resistant cell line is due to the mutation itself or to other cellular factors. SANT-1 is routinely used in side-by-side comparisons with vismodegib, sonidegib, and other Smo antagonists to map resistance profiles and screen for mutation-bypassing chemotypes.

Probing Allosteric Regulation of Smoothened

Due to its non-competitive or allosteric binding mode relative to the cyclopamine orthosteric site, SANT-1 is uniquely suited for dissecting the complex conformational dynamics of the Smoothened receptor [3]. In competitive binding assays (e.g., NanoBRET with BODIPY-cyclopamine), SANT-1's partial displacement profile allows for the pharmacological distinction of two separate binding sites on the Smo transmembrane core [4]. This makes SANT-1 a critical tool for studying ligand-induced Smo trafficking to primary cilia, identifying allosteric modulators, and advancing structure-based drug design for Class F GPCRs.

Maximizing Signal-to-Noise in SAG-Based Functional Assays

For functional assays that rely on SAG (Smoothened agonist) to activate the Hedgehog pathway (e.g., Shh-LIGHT2 luciferase reporter assays), SANT-1 provides the most robust antagonism per unit concentration among the SANT compound series [5]. At a concentration of 100 nM, SANT-1 induces a greater rightward shift in the SAG dose-response curve than 150 nM SANT-2, 500 nM SANT-3, or 1 µM SANT-4. This superior potency allows researchers to use lower compound concentrations, minimizing solvent effects and potential off-target activities, thereby improving assay reproducibility and sensitivity.

Quote Request

Request a Quote for 2-methanesulfonyl-N-(1,3-thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.